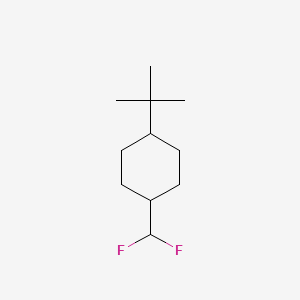
6-Cyclopropyl-2-methylnicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Cyclopropyl-2-methylnicotinamide: is an organic compound belonging to the class of nicotinamides. It is characterized by the presence of a cyclopropyl group attached to the 6th position and a methyl group attached to the 2nd position of the nicotinamide ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclopropyl-2-methylnicotinamide typically involves the cyclopropylation of a nicotinamide precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of cyclopropylboronic acid and a suitable nicotinamide derivative under palladium-catalyzed conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Cyclopropyl-2-methylnicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl or methyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or nucleophiles in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Substituted nicotinamide derivatives.
Applications De Recherche Scientifique
Chemistry: 6-Cyclopropyl-2-methylnicotinamide is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, this compound is studied for its potential as a modulator of enzymatic activity. It can be used to investigate the role of nicotinamide derivatives in various biochemical processes .
Medicine: Its structural features make it a candidate for the design of inhibitors or activators of specific enzymes or receptors .
Industry: In the industrial sector, this compound can be used in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals. Its versatility makes it valuable for various applications .
Mécanisme D'action
The mechanism of action of 6-Cyclopropyl-2-methylnicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The cyclopropyl and methyl groups contribute to its unique binding properties, allowing it to modulate the activity of the target molecules .
Comparaison Avec Des Composés Similaires
6-Methylnicotinamide: Similar structure but lacks the cyclopropyl group.
2-Methylnicotinamide: Similar structure but lacks the cyclopropyl group at the 6th position.
Cyclopropylamine: Contains the cyclopropyl group but lacks the nicotinamide structure.
Uniqueness: 6-Cyclopropyl-2-methylnicotinamide is unique due to the presence of both the cyclopropyl and methyl groups on the nicotinamide ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C10H12N2O |
|---|---|
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
6-cyclopropyl-2-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C10H12N2O/c1-6-8(10(11)13)4-5-9(12-6)7-2-3-7/h4-5,7H,2-3H2,1H3,(H2,11,13) |
Clé InChI |
NDHATTCWEDOZSK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=N1)C2CC2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



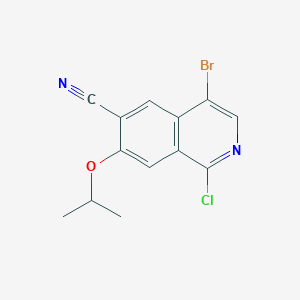
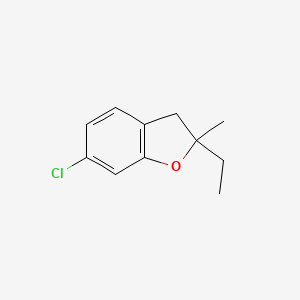
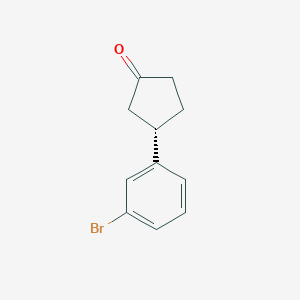
![(3S)-3-Amino-3-[2-hydroxy-5-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B13051080.png)
![2-Fluoro-8-azaspiro[4.5]decane hcl](/img/structure/B13051090.png)


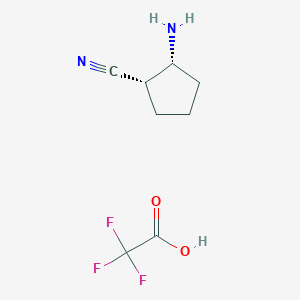
![3-Methoxy-1-[4-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B13051108.png)
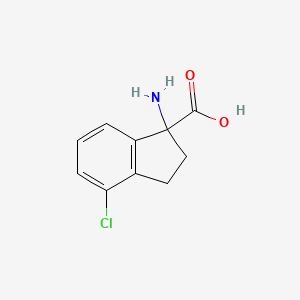

![Ethyl 6-(difluoromethoxy)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13051113.png)
